Pinostrobin

Beschreibung

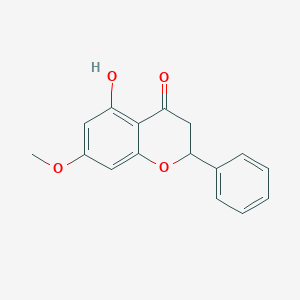

5-Hydroxy-7-methoxy-2-phenylchroman-4-one has been reported in Boesenbergia rotunda, Populus tomentosa, and other organisms with data available.

structure in first source

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963979 | |

| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5 | |

| Record name | (-)-Pinostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZD9LZS694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinostrobin: A Technical Guide to Natural Sources and Bioavailability for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pinostrobin, a dietary flavonoid with significant pharmacological potential. It details its natural sources, bioavailability, pharmacokinetic profile, and underlying molecular mechanisms of action. The information is presented to support further research and development of pinostrobin as a therapeutic agent.

Natural Sources of Pinostrobin

Pinostrobin is a flavanone found in a variety of plants, honey, and propolis. While it is widespread, its concentration varies significantly among sources. Key natural sources are detailed in Table 1.

Table 1: Quantitative Analysis of Pinostrobin in Natural Sources

| Natural Source | Plant Part/Type | Pinostrobin Content (% w/w of dried sample) | Analytical Method | Reference(s) |

| Boesenbergia rotunda (Fingerroot) | Rhizome | 1.4 - 4.3% (14.41 – 43.27 mg/g) | HPLC | [1] |

| Boesenbergia rotunda (Fingerroot) | Rhizome | 0.2 - 1.7% | HPLC, TLC | [1] |

| Boesenbergia rotunda (Fingerroot) | Ethyl Acetate Fraction | 21.4 ± 0.05% | HPLC | [2] |

| Polish Propolis | Ethanolic Extract | 0.0284 - 0.0652% (0.284 - 0.652 mg/g) | Not Specified | [3] |

| Alpinia mutica | Rhizome, Leaves | Present, not quantified | Not Specified | [4][5][6] |

| Cajanus cajan (Pigeon Pea) | Leaves, Roots | Present, not quantified | Not Specified | [7][8][9][10][11] |

| Alpinia zerumbet | Leaves | Present, not quantified | Not Specified | [12] |

| Pine Heartwood (Pinus strobus) | Heartwood | Present, not quantified | Not Specified | [1][3] |

| Honey & Other Propolis | - | Present, not quantified | Not Specified | [13][14] |

Bioavailability and Pharmacokinetics of Pinostrobin

The therapeutic efficacy of pinostrobin is largely dependent on its bioavailability. Studies in animal models and a phase 1 human trial have begun to elucidate its pharmacokinetic profile, which is characterized by rapid absorption and extensive metabolism.

Preclinical Pharmacokinetic Profile in Rats

An in vivo study in Sprague-Dawley rats following a single oral administration of pinostrobin (48.51 mg/kg) revealed rapid absorption, with the maximum plasma concentration reached very early.[3] The compound is widely distributed in tissues, with a particular affinity for the gastrointestinal tract.[1][3] Excretion of the parent compound is minimal, with less than 1.57% recovered in urine, feces, and bile, indicating that pinostrobin is extensively metabolized in vivo.[1][3][5] The appearance of double peaks in the plasma concentration-time curve suggests potential enterohepatic circulation.[3]

Table 2: Pharmacokinetic Parameters of Pinostrobin

| Species | Dosage | Cmax | Tmax | t1/2 (half-life) | AUC (Area Under the Curve) | Reference(s) |

| Rat (oral) | 48.51 mg/kg | 53.03 ± 15.41 ng/mL | 0.133 h (8 min) | 4.05 ± 1.84 h | Not Specified | [3] |

| Human (oral) | 270 mg/day (from B. rotunda extract) | 15.07 ± 6.66 ng/mL | 2.67 ± 0.89 h | 8.07 ± 2.93 h | Not Specified | [15] |

Human Pharmacokinetic Profile

A phase 1 clinical study in healthy volunteers who consumed Boesenbergia rotunda extract capsules (containing 270 mg/day of pinostrobin) for seven consecutive days provided initial human pharmacokinetic data.[15] The results showed a longer time to reach maximum concentration and a longer half-life compared to the rat model, which is expected due to interspecies differences in metabolism and physiology.[15]

Key Experimental Methodologies

In Vivo Pharmacokinetic Study in Rats

A standardized protocol for evaluating the pharmacokinetics of pinostrobin in a rat model is outlined below. This workflow is representative of the methodologies described in the cited literature.[3]

Caption: Workflow for an in vivo pharmacokinetic study of pinostrobin in rats.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats (200 ± 20 g) are typically used.[3] Animals are acclimatized under standard laboratory conditions.

-

Dosing: Pinostrobin is suspended in a vehicle such as 0.9% sterile saline containing 2% polysorbate 80 to ensure solubility and administered via oral gavage.[3]

-

Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes.[3] For tissue distribution studies, animals are euthanized at various time points, and organs are harvested, washed with saline, and stored at -80°C.[3]

-

Sample Pretreatment: Plasma is separated by centrifugation.[3] An aliquot of plasma or tissue homogenate is mixed with an internal standard, and proteins are precipitated using a solvent like a methanol-acetonitrile mixture.[5] After vortexing and centrifugation, the supernatant is evaporated and the residue is reconstituted for analysis.[5]

-

Bioanalysis: Quantification of pinostrobin is performed using a validated Ultra-High-Performance Liquid Chromatography coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap-MS/MS) method.[3][5] This technique offers high sensitivity and specificity for detecting the parent drug and its metabolites.[10][11][16]

Molecular Mechanisms and Signaling Pathways

Pinostrobin exerts its pharmacological effects by modulating several key signaling pathways.

Metabolic Pathway

Pinostrobin undergoes extensive phase I and phase II metabolism in the liver and intestines. The primary metabolic transformations include hydroxylation and demethylation (Phase I), followed by glucuronidation and sulfation (Phase II) to facilitate excretion.[1][3][8] These conjugation reactions increase the water solubility of the compound.[17][18][19]

Caption: Major metabolic pathways of pinostrobin in rats.

Anti-Inflammatory Signaling Pathway

Pinostrobin has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7]

Caption: Pinostrobin's inhibition of the NF-κB inflammatory pathway.

Anti-Adipogenic Signaling Pathway

Pinostrobin has also been identified as a suppressor of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.[2][15][20] It exerts this effect by modulating the MAPK (p38 and JNK) and Akt signaling pathways.[2][20] This modulation leads to the downregulation of key adipogenic transcription factors, including C/EBPα, PPARγ, and SREBP-1c, ultimately reducing lipid accumulation.[2][20][21]

Caption: Pinostrobin's modulation of anti-adipogenic signaling pathways.

Conclusion

Pinostrobin is a readily available natural flavonoid with a compelling range of pharmacological activities. While its oral bioavailability is limited by extensive metabolism, its rapid absorption and distribution to key tissues like the gastrointestinal tract support its potential for therapeutic applications, particularly in inflammatory and metabolic disorders. The detailed understanding of its pharmacokinetics, metabolic fate, and molecular mechanisms of action provided in this guide serves as a critical foundation for researchers and drug development professionals. Further investigation, including formulation strategies to enhance bioavailability and comprehensive clinical trials, is warranted to fully realize the therapeutic potential of pinostrobin.

References

- 1. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pinostrobin Inhibits Nuclear Factor-Kappa B Signaling and Production of Inflammatory Cytokines and Chemokines in Human Macrophages | Scilit [scilit.com]

- 10. scilit.com [scilit.com]

- 11. Determination of pinostrobin in rat plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mahidol IR [repository.li.mahidol.ac.th]

- 13. Pre-Clinical Pharmacokinetic and Pharmacodynamic Characterization of Selected Chiral Flavonoids: Pinocembrin and Pinostrobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pinostrobin: An Adipogenic Suppressor from Fingerroot (Boesenbergia rotunda) and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitory Effect of Isopanduratin A on Adipogenesis: A Study of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Pinostrobin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary flavonoid found in a variety of plants such as fingerroot (Boesenbergia rotunda) and honey, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. Its multifaceted biological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the core pharmacological properties of pinostrobin, with a focus on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualization of associated signaling pathways.

Pharmacological Properties and Mechanisms of Action

Pinostrobin exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. These include, but are not limited to, the NF-κB, Nrf2, PI3K/Akt, and ERK/MAPK pathways.

Anti-inflammatory Activity

Pinostrobin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the lipopolysaccharide (LPS)-induced production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12) in macrophage cell lines like RAW 264.7 and THP-1. The underlying mechanism primarily involves the inhibition of the NF-κB signaling pathway. Pinostrobin prevents the phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Furthermore, it has been suggested that pinostrobin may directly interfere with the binding of LPS to the TLR4/MD2 complex, an initial step in the activation of the inflammatory cascade. Additionally, pinostrobin inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively.

Antioxidant Activity

The antioxidant properties of pinostrobin are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense system. It has been shown to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. Pinostrobin also upregulates the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A significant mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Pinostrobin promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to their increased expression.

Neuroprotective Effects

Pinostrobin exhibits significant neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It protects neuronal cells, like the SH-SY5Y neuroblastoma cell line, from β-amyloid-induced toxicity by reducing oxidative stress, intracellular calcium overload, and apoptosis. In models of Parkinson's disease, pinostrobin has been shown to protect dopaminergic neurons from MPP+-induced damage. The neuroprotective mechanisms of pinostrobin are linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways crucial for neuronal survival, including the PI3K/Akt and ERK pathways.

Anticancer Activity

Pinostrobin has demonstrated cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231, T47D) and cervical (HeLa) cancer cells. It induces apoptosis and inhibits cell proliferation and migration. The anticancer mechanisms are multifaceted and involve the induction of ROS-mediated apoptosis and the modulation of signaling pathways that regulate cell survival and metastasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of pinostrobin from various studies.

Table 1: Anticancer Activity of Pinostrobin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 1503.17 | 24 | |

| MCF-7 | Breast Cancer | 1502.39 | 48 | |

| MCF-7 | Breast Cancer | 2866.35 | 72 | |

| MCF-7 | Breast Cancer | ~20.15 µg/mL (~74.5 µM) | 24 | |

| MCF-7 | Breast Cancer | ~20.22 µg/mL (~74.8 µM) | 48 | |

| MCF-7 | Breast Cancer | ~19.53 µg/mL (~72.3 µM) | 72 | |

| MDA-MB-231 | Breast Cancer | 1316.84 | 24 | |

| MDA-MB-231 | Breast Cancer | 1035.88 | 48 | |

| MDA-MB-231 | Breast Cancer | 1157.43 | 72 | |

| T47D | Breast Cancer | 2930 | 24 | |

| HeLa | Cervical Cancer | 79 | Not Specified | |

| KBvin | Multidrug-Resistant | >100 | 72 | |

| ABCB1/Flp-InTM-293 | Multidrug-Resistant | >100 | 72 |

Table 2: Anti-inflammatory and Antioxidant Activities of Pinostrobin

| Activity | Model/Assay | IC50/Effect | Reference |

| 5-LOX Inhibition | Enzyme Assay | 0.499 µM | |

| COX-2 Inhibition | Enzyme Assay | 285.67 µM | |

| IL-6 Inhibition | LPS-stimulated THP-1 macrophages | 30 µM | |

| TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 10-100 µg/mL |

Table 3: Neuroprotective Effects of Pinostrobin

| Cell Line/Model | Insult | Pinostrobin Concentration (µM) | Effect | Reference |

| PC12 | Aβ₂₅₋₃₅ (20 µM) | 10 | Increased cell viability to 71% of control | |

| PC12 | Aβ₂₅₋₃₅ (20 µM) | 40 | Increased cell viability to 80% of control | |

| SH-SY5Y | MPP+ | Not Specified | Decreased apoptosis and cell death |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological properties of pinostrobin.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of pinostrobin on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of pinostrobin in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of pinostrobin or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of pinostrobin concentration.

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB, p-ERK, p-Akt)

This generalized protocol can be adapted to analyze the effect of pinostrobin on various signaling proteins.

-

Cell Lysis: After treating cells with pinostrobin for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C. Recommended dilutions often range from 1:1000 to 1:2000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol is used to visualize the effect of pinostrobin on the nuclear translocation of Nrf2.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with pinostrobin or vehicle for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (e.g., at a 1:200 to 1:400 dilution) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG at a 1:500 to 1:1000 dilution) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (green) with the nuclear stain (blue).

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the effect of pinostrobin on the activity of key antioxidant enzymes.

-

Sample Preparation: Homogenize cells or tissues treated with pinostrobin in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant for enzyme activity measurements.

-

Superoxide Dismutase (SOD) Activity Assay: The SOD activity can be measured using a commercial kit that is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured at approximately 450 nm.

-

Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by pinostrobin and a general experimental workflow for its pharmacological evaluation.

Caption: Pinostrobin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Pinostrobin's antioxidant mechanism through Nrf2 pathway activation.

Caption: Pro-survival signaling pathways activated by Pinostrobin in neuroprotection.

Caption: General workflow for evaluating the pharmacological properties of Pinostrobin.

Conclusion

Pinostrobin is a promising natural compound with a diverse range of pharmacological properties that are of significant interest for drug development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuronal survival, and cancer progression underscores its therapeutic potential. This technical guide provides a foundational understanding of pinostrobin's bioactivities, supported by quantitative data and detailed experimental protocols, to aid researchers in their further investigation and development of this versatile flavonoid. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease contexts.

Pinostrobin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer properties of pinostrobin, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its effects on cancer cell proliferation, apoptosis, cell cycle regulation, and metastasis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this promising compound.

Cytotoxicity of Pinostrobin Across Various Cancer Cell Lines

Pinostrobin has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. A summary of reported IC50 values is presented in the table below.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 1503.17 | [1] |

| 48 | 1502.39 | [1] | ||

| 72 | 2866.35 | [1] | ||

| MDA-MB-231 | Breast Cancer | 24 | 1316.84 | [1] |

| 48 | 1035.88 | [1] | ||

| 72 | 1157.43 | [1] | ||

| T47D | Breast Cancer | - | 2930 | [2] |

| HeLa S3 | Cervical Cancer | 72 | 530.05 | [3] |

| KBvin | Cervical Cancer | 72 | 623.59 | [3] |

| Flp-In™-293 | Human Embryonic Kidney | 72 | 666.64 | [3] |

| ABCB1/Flp-In™-293 | Human Embryonic Kidney | 72 | 510.53 | [3] |

| HeLa-CSCs | Cervical Cancer Stem-like Cells | 48 | ~50 | [4] |

Core Mechanisms of Action

Pinostrobin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

Pinostrobin promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3.[5][6] Molecular docking studies further suggest a direct interaction between pinostrobin and anti-apoptotic Bcl-2 family proteins, potentially inhibiting their function.[7][8][9]

Cell Cycle Arrest

Pinostrobin has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases, in various cancer cell lines. In human cervical cancer cells, treatment with pinostrobin led to an increase in the G1 cell population from approximately 41% in control cells to 55% in treated cells.[10] This arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[10]

Inhibition of Metastasis

Pinostrobin can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. In MDA-MB-231 breast cancer cells, pinostrobin treatment at 20 µM and 50 µM inhibited migration by approximately 26% and 35%, respectively.[1] This effect is partly attributed to the downregulation of N-cadherin, a key protein involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility.[1]

Modulation of Key Signaling Pathways

Pinostrobin's anti-cancer activities are mediated through its influence on several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Pinostrobin has been shown to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K. The diagram below illustrates the proposed mechanism of pinostrobin's inhibitory action on the PI3K/Akt pathway.

References

- 1. Anticancer Effect of Pinostrobin on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinostrobin and Tectochrysin Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinostrobin inhibits proliferation and induces apoptosis in cancer stem-like cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinostrobin attenuates azoxymethane-induced colorectal cytotoxicity in rats through augmentation of apoptotic Bax/Bcl-2 proteins and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Insights into the Interaction of Pinostrobin with Bcl-2 Family Proteins: A Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Pinostrobin's Modulation of Anti-inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary flavonoid found in various plants such as honey, fingerroot, and propolis, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the molecular pathways modulated by pinostrobin in its attenuation of the inflammatory response. We will delve into the intricate signaling cascades, present quantitative data from pertinent studies, detail experimental methodologies for replication and further investigation, and visualize these complex interactions through signaling pathway diagrams.

Core Anti-inflammatory Mechanisms of Pinostrobin

Pinostrobin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, and emerging evidence suggests a role in the regulation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Pinostrobin has been demonstrated to be a potent inhibitor of this pathway in various cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

The canonical NF-κB activation cascade initiated by LPS involves the binding of LPS to Toll-like receptor 4 (TLR4), leading to a signaling cascade that culminates in the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory cytokines and enzymes.[1]

Pinostrobin intervenes at multiple points in this pathway:

-

Inhibition of IκBα Phosphorylation and Degradation: Pinostrobin treatment has been shown to prevent the phosphorylation of IκBα in LPS-stimulated macrophages. By inhibiting IκBα phosphorylation, pinostrobin prevents its ubiquitination and subsequent degradation by the proteasome, thereby keeping NF-κB sequestered in the cytoplasm in an inactive state.[1]

-

Prevention of NF-κB p65 Nuclear Translocation: Consequently, by stabilizing the IκBα-NF-κB complex, pinostrobin effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1][2]

-

Direct TLR4/MD2 Complex Interaction: Molecular docking studies suggest that pinostrobin may directly bind to the myeloid differentiation factor 2 (MD2), an accessory protein to TLR4, thereby hindering the binding of LPS to the TLR4/MD2 complex and preventing the initiation of the downstream signaling cascade.[2]

The culmination of these actions is a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and chemokines.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of cellular responses to external stimuli, including inflammation. While the role of pinostrobin in modulating MAPK pathways in the context of inflammation is still being elucidated, some studies provide initial insights.

In a study on melanogenesis, pinostrobin was found to increase the phosphorylation of p38 MAPK while reducing ERK phosphorylation.[3] Although this study was not focused on inflammation, it demonstrates that pinostrobin can interact with these pathways. The activation of p38 and JNK is generally associated with a pro-inflammatory response, while the role of ERK is more complex and can be either pro- or anti-inflammatory depending on the context. Further research is required to delineate the precise effects of pinostrobin on p38, ERK, and JNK phosphorylation in inflammatory models such as LPS-stimulated macrophages.

Potential Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress, which is intimately linked to inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1).

While direct evidence for pinostrobin's activation of the Nrf2 pathway in inflammation is still emerging, studies on structurally similar flavonoids like pinocembrin, naringenin, and eriodictyol have shown that they can induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1, leading to neuroprotection.[4] Given the structural similarities, it is plausible that pinostrobin may also activate this protective pathway, thereby contributing to its anti-inflammatory effects by mitigating oxidative stress.

Quantitative Data on Pinostrobin's Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of pinostrobin.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Pinostrobin

| Cell Line | Inflammatory Stimulus | Mediator | Pinostrobin Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO Production | 25 µg/mL | 90.84% | |

| RAW 264.7 | LPS | IL-12 | Not specified | Inhibition | [2] |

| RAW 264.7 | LPS | TNF-α | Not specified | Inhibition | [2] |

| THP-1 | LPS | IL-6 | 25, 50, 100 µM | Significant Reduction | [1] |

| THP-1 | LPS | TNF-α | 25, 50, 100 µM | Significant Reduction | [1] |

| THP-1 | LPS | IL-8 | 25, 50, 100 µM | Significant Reduction | [1] |

| THP-1 | LPS | MCP-1 | 25, 50, 100 µM | Significant Reduction | [1] |

| THP-1 | LPS | CXCL10 | 25, 50, 100 µM | Significant Reduction | [1] |

Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes by Pinostrobin

| Enzyme | IC50 Value | Comparative Standard | Reference |

| 5-Lipoxygenase (5-LOX) | 0.499 µM | NDGA (5.020 µM) | [5] |

| Cyclooxygenase-2 (COX-2) | 285.67 µM | Diclofenac sodium (290.35 µM) | [5] |

Table 3: In Vivo Anti-inflammatory Effects of Pinostrobin

| Animal Model | Inflammatory Agent | Pinostrobin Dose | % Edema Inhibition | Time Point | Reference |

| Mouse | TPA | 1.5 mg/ear | 38.8% | 6 h | [6] |

| Mouse | TPA | 2.0 mg/ear | 42.4% | 6 h | [6] |

| Mouse | TPA | 3.0 mg/ear | 43.6% | 6 h | [6] |

| Mouse | TPA | 1.5 mg/ear | 46.1% | 24 h | [6] |

| Mouse | TPA | 3.0 mg/ear | 56.6% | 24 h | [6] |

Detailed Experimental Protocols

To facilitate further research into the anti-inflammatory properties of pinostrobin, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Differentiation of THP-1 cells: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Following differentiation, the cells are washed and allowed to rest in fresh medium for 24 hours before treatment.

-

Treatment Protocol: Cells are pre-treated with various concentrations of pinostrobin (typically in the range of 10-100 µM) for 1-3 hours, followed by stimulation with an inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours for cytokine measurement).

Quantification of Cytokines by ELISA

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) overnight at 4°C.

-

Blocking: The plate is washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated for 1 hour.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Analysis of Signaling Proteins by Western Blot

-

Principle: Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. For analysis of nuclear translocation, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

-

Conclusion

Pinostrobin demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a broad range of pro-inflammatory mediators, coupled with its inhibitory effects on key inflammatory enzymes, underscores its therapeutic promise. While its roles in modulating the MAPK and Nrf2 pathways require further dedicated investigation within inflammatory contexts, the existing evidence suggests a multi-faceted mechanism of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of pinostrobin as a novel anti-inflammatory agent. Future research should focus on elucidating the complete signaling network modulated by pinostrobin and translating these in vitro findings into preclinical and clinical models of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Pinostrobin ameliorates lipopolysaccharide (LPS)-induced inflammation and endotoxemia by inhibiting LPS binding to the TLR4/MD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pinostrobin as a Melanogenic Agent in cAMP/PKA and p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the dermal anti-inflammatory, antioxidant, and analgesic activity of pinostrobin - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Pinostrobin: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential neuroprotective properties. This technical guide synthesizes the current in vitro evidence for pinostrobin's ability to shield neuronal cells from various toxic insults, providing a detailed examination of the underlying molecular mechanisms, experimental protocols, and key quantitative findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms

In vitro studies have consistently demonstrated pinostrobin's efficacy in mitigating neuronal cell death induced by established neurotoxins. The primary models for these investigations have been the rat pheochromocytoma (PC12) cell line and the human neuroblastoma (SH-SY5Y) cell line, which are widely used in neurodegenerative disease research. The key neurotoxic agents used to model neurodegenerative conditions include β-amyloid (Aβ), the peptide central to Alzheimer's disease pathology, and 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin used to simulate Parkinson's disease.

Pinostrobin's neuroprotective effects are multi-faceted, primarily revolving around the attenuation of oxidative stress and the suppression of apoptotic pathways. Pre-treatment with pinostrobin has been shown to significantly enhance cell viability in the face of neurotoxic challenge.[1][2]

Quantitative Analysis of Pinostrobin's Neuroprotective Efficacy

The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of pinostrobin's effects across different experimental conditions.

Table 1: Effect of Pinostrobin on Cell Viability in Aβ-Treated PC12 Cells

| Pinostrobin Concentration (µM) | Aβ₂₅₋₃₅ Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |

| 10 | 20 | 24 | 71% | [1] |

| 40 | 20 | 24 | 80% | [1] |

Table 2: Effects of Pinostrobin on Markers of Oxidative Stress and Apoptosis

| Cell Line | Neurotoxin | Pinostrobin Treatment | Outcome | Reference |

| PC12 | Aβ₂₅₋₃₅ | Pre-treatment | Decreased intracellular reactive oxygen species (ROS) levels. | [1][2] |

| PC12 | Aβ₂₅₋₃₅ | Pre-treatment | Decreased lactate dehydrogenase (LDH) activity. | [1][2] |

| PC12 | Aβ₂₅₋₃₅ | Pre-treatment | Reduced intracellular calcium levels. | [1][2] |

| PC12 | Aβ₂₅₋₃₅ | Pre-treatment | Increased Bcl-2/Bax ratio. | [1][2] |

| PC12 | Aβ₂₅₋₃₅ | Pre-treatment | Suppressed DNA fragmentation. | [1][2] |

| SH-SY5Y | MPP+ | Pre-treatment | Decreased ROS generation and lipid peroxidation. | [3] |

| SH-SY5Y | MPP+ | Pre-treatment | Up-regulation of GSH-Px, SOD, and CAT activities. | [3] |

| SH-SY5Y | MPP+ | Pre-treatment | Blocked loss of mitochondrial membrane potential. | [3] |

| SH-SY5Y | MPP+ | Pre-treatment | Inhibited activation of caspase-3. | [3] |

Key Signaling Pathways Modulated by Pinostrobin

Pinostrobin's neuroprotective actions are mediated through the modulation of critical intracellular signaling pathways. A key pathway implicated is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of endogenous antioxidant defenses.[3][4] Pinostrobin has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[3] This activation of the Nrf2/ARE pathway is, in part, mediated by the upstream PI3K/AKT and ERK signaling cascades.[3]

Furthermore, pinostrobin influences the mitochondrial apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting the downstream activation of caspases.[1][2][3]

Caption: Signaling pathways modulated by pinostrobin leading to neuroprotection.

Detailed Experimental Protocols

To facilitate the replication and further investigation of pinostrobin's neuroprotective effects, this section outlines the detailed methodologies for key in vitro experiments.

General Experimental Workflow

The typical experimental workflow for assessing the neuroprotective effects of pinostrobin in vitro involves a pre-treatment paradigm.

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

Cell Culture and Treatment

-

Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used.

-

Culture Medium: The specific medium (e.g., DMEM or RPMI-1640) should be supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Pinostrobin Preparation: Pinostrobin is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays). After adherence, the cells are pre-treated with various concentrations of pinostrobin for a specified duration (e.g., 2 hours) before the addition of the neurotoxin (e.g., 20 µM Aβ₂₅₋₃₅ or MPP+) for a further incubation period (e.g., 24 hours).[1][2]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Procedure:

-

After the treatment period, the culture medium is removed.

-

MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for a period (e.g., 4 hours) at 37°C.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage, as an indicator of cytotoxicity.

-

Procedure:

-

After treatment, the culture supernatant is collected.

-

The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a catalyst (diaphorase).

-

The reduction of NAD+ to NADH by LDH is coupled to the reduction of a tetrazolium salt (e.g., INT) to a colored formazan product.

-

The absorbance is measured at the appropriate wavelength (e.g., 490 nm).

-

LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Following treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.

-

After incubation, the cells are washed again with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and components of signaling pathways.

-

Procedure:

-

Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of pinostrobin. Its ability to counteract oxidative stress and apoptosis through the modulation of key signaling pathways, such as Nrf2/ARE and the mitochondrial apoptotic pathway, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic potential of this natural flavonoid. Further studies are warranted to translate these in vitro findings into in vivo models and ultimately, to clinical applications.

References

- 1. Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of pinostrobin on β-amyloid-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinostrobin Exerts Neuroprotective Actions in Neurotoxin-Induced Parkinson's Disease Models through Nrf2 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pinostrobin's Antiviral Efficacy Against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes simplex virus (HSV) infections, caused by HSV-1 and HSV-2, represent a significant global health concern with a need for novel antiviral therapies. Pinostrobin, a naturally occurring flavonoid, has demonstrated notable antiviral activity, particularly against HSV-1. This technical guide provides a comprehensive overview of the current scientific understanding of pinostrobin's anti-herpetic properties. It details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols used to evaluate its efficacy, and explores its proposed mechanism of action, including its interaction with the viral envelope and potential modulation of host cell signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction

Herpes simplex viruses are ubiquitous pathogens that establish lifelong latent infections, with periodic reactivation causing a range of clinical manifestations from orolabial and genital lesions to more severe conditions like keratitis and encephalitis. The emergence of drug-resistant HSV strains necessitates the exploration of new antiviral agents. Pinostrobin (5-hydroxy-7-methoxyflavanone), a flavonoid found in various plants such as Boesenbergia rotunda and in propolis, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] This guide focuses on its specific antiviral activity against herpes simplex virus.

Quantitative Data on Antiviral Activity

The antiviral efficacy of pinostrobin has been primarily evaluated against HSV-1. The available quantitative data from in vitro and in vivo studies are summarized below.

Table 1: In Vitro Antiviral Activity of Pinostrobin against HSV-1

| Parameter | Value | Cell Line | Virus Strain | Assay | Citation |

| EC50 | 22.71 ± 1.72 µg/mL | Vero | Not Specified | MTT Assay | [2] |

| Inhibition (%) | 85.69 ± 2.59% | Vero | Not Specified | MTT Assay (pretreatment of virus) | [2] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Table 2: In Vivo Antiviral Activity of Pinostrobin against HSV-1

| Animal Model | Dosage | Route of Administration | Observed Effect | Citation |

| Mice | 50 mg/kg/dose | Oral | Definite therapeutical effect in the development of lesion score | [2] |

Table 3: Cytotoxicity and Selectivity Index of Pinostrobin

| Parameter | Value | Cell Line | Assay | Citation |

| CC50 | 1.27 mM | Vero | MTT Assay | [3] |

| Selectivity Index (SI) | > 1 (Qualitative) | Vero | Calculated (CC50/EC50) | [2][3] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's specificity for the virus. A higher SI value indicates a more favorable safety profile.

Note: There is currently a lack of specific quantitative data on the antiviral activity of pinostrobin against Herpes Simplex Virus Type 2 (HSV-2) in the reviewed scientific literature. However, other flavonoids have demonstrated activity against HSV-2, suggesting that pinostrobin may also have potential in this area.[4][5]

Mechanism of Action

Pinostrobin's antiviral activity against HSV-1 appears to be multifactorial, involving both direct interaction with the virus particle and potential modulation of host cell signaling pathways.

Direct Virucidal Effect

The primary mechanism of action identified for pinostrobin against HSV-1 is a direct virucidal effect. Atomic force microscopy (AFM) studies have shown that pinostrobin targets the surface of the viral lipid envelope. This interaction leads to a gradual leakage and eventual breakage of the envelope, ultimately inactivating the virus and rendering it unable to infect host cells.[2] The presence of methoxyl, hydroxyl, and carbonyl groups in pinostrobin's structure may facilitate the formation of hydrogen bonds with viral glycoproteins on the envelope, contributing to this disruptive effect.

Caption: Pinostrobin's direct action on the HSV-1 envelope.

Modulation of Host Cell Signaling Pathways (Hypothesized)

While direct evidence in the context of HSV infection is still emerging, pinostrobin has been shown to modulate key cellular signaling pathways, such as NF-κB and MAPK, in other contexts.[1][6][7][8] These pathways are also known to be manipulated by herpes simplex viruses during infection to facilitate their replication.[9][10] It is therefore plausible that pinostrobin's antiviral activity may also involve the modulation of these pathways within the host cell, creating an environment less conducive to viral replication.

For example, NF-κB is a transcription factor that plays a crucial role in the inflammatory response and is often activated by viral infections. Pinostrobin has been demonstrated to inhibit NF-κB activation.[6][7][8] By suppressing this pathway, pinostrobin could potentially reduce the virus-induced inflammatory response and interfere with viral gene expression.

Caption: Potential inhibition of the NF-κB pathway by pinostrobin.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of pinostrobin's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed Vero cells (or other suitable host cells) in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours to allow for the formation of a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of pinostrobin in the appropriate cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the different concentrations of pinostrobin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (MTT-based)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.

Protocol:

-

Cell Seeding: Prepare a confluent monolayer of Vero cells in a 96-well plate as described above.

-

Infection and Treatment:

-

Pre-treatment of virus: Incubate the virus suspension with various concentrations of pinostrobin for a defined period (e.g., 1 hour) before adding the mixture to the cells.

-

Post-treatment of cells: Infect the cells with HSV for 1-2 hours, then remove the inoculum and add medium containing different concentrations of pinostrobin.

-

-

Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.

-

MTT Assay: Perform the MTT assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of protection against CPE. The EC50 value is determined from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques formed in the presence of the antiviral compound.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of Vero cells in 6-well or 12-well plates.

-

Virus Dilution: Prepare serial dilutions of the HSV stock.

-

Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1-2 hours.

-

Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) containing various concentrations of pinostrobin.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Caption: Workflow for a typical plaque reduction assay.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the morphological changes of viral particles upon interaction with an antiviral agent.

Protocol:

-

Sample Preparation:

-

Prepare a suspension of purified HSV-1 virions.

-

Treat the viral suspension with pinostrobin at various concentrations and for different incubation times. A control sample with no pinostrobin is also prepared.

-

-

Substrate Preparation: Use a freshly cleaved mica surface as the substrate for imaging.

-

Sample Deposition: Deposit a small volume of the virus suspension (treated and untreated) onto the mica surface and allow it to adsorb for a few minutes.

-

Washing and Drying: Gently wash the surface with ultrapure water to remove unbound particles and salts, and then dry the sample under a gentle stream of nitrogen gas.

-

AFM Imaging:

-

Use an atomic force microscope operating in tapping mode in air.

-

Utilize a silicon cantilever with a sharp tip.

-

Acquire topography and phase images of the viral particles.

-

-

Image Analysis: Analyze the images to observe changes in the morphology, size, and integrity of the viral envelope in the pinostrobin-treated samples compared to the control.

Conclusion and Future Directions

Pinostrobin has demonstrated clear antiviral activity against HSV-1, primarily through a direct virucidal mechanism that disrupts the viral envelope. Its efficacy in an in vivo model further supports its potential as a therapeutic agent. However, several areas require further investigation to fully elucidate its potential.

-

Activity against HSV-2: Rigorous in vitro studies are needed to determine the efficacy of pinostrobin against HSV-2 and to establish its IC50 and EC50 values.

-

Mechanism of Action: While the direct virucidal effect is established, further research is required to confirm the hypothesized modulation of host cell signaling pathways, such as NF-κB and MAPK, during HSV infection. Time-of-addition and viral entry assays would also provide more detailed insights into the specific stages of the viral life cycle that are inhibited.

-

In Vivo Studies: More extensive in vivo studies are necessary to evaluate the therapeutic efficacy of pinostrobin in different models of HSV infection, to determine optimal dosing and to assess its safety profile.

-

Structure-Activity Relationship: Investigating the antiviral activity of pinostrobin derivatives could lead to the development of more potent and selective anti-herpetic compounds.

References

- 1. Pinostrobin from plants and propolis against human coronavirus HCoV-OC43 by modulating host AHR/CYP1A1 pathway and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity investigation of pinostrobin towards herpes simplex virus-1 as determined by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt/Nrf2 mediated cellular signaling and virus-host interactions: latest updates on the potential therapeutic management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pinostrobin: A Technical Guide on its Potential as an Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dihydroflavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including its potential as an anticancer agent. This technical guide provides an in-depth analysis of pinostrobin's role as a potential aromatase inhibitor, a key target in the treatment of hormone-dependent breast cancer. This document synthesizes current in vitro data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step of estrogen biosynthesis, converting androgens to estrogens. In postmenopausal women, where the ovaries have ceased estrogen production, peripheral tissues such as adipose tissue become the primary source of estrogens. In estrogen receptor-positive (ER+) breast cancers, local estrogen production by aromatase is a critical driver of tumor growth and progression. Consequently, aromatase inhibitors (AIs) have become a cornerstone of endocrine therapy for this patient population.

Pinostrobin (5-hydroxy-7-methoxyflavanone), found in various plants including honey, has demonstrated anti-aromatase activity and cytotoxic effects against breast cancer cell lines.[1][2][3] This guide explores the scientific evidence supporting pinostrobin as a potential therapeutic agent targeting aromatase.

Quantitative Data on Pinostrobin's Biological Activity

While direct enzymatic inhibition data for pinostrobin on aromatase is not extensively detailed in the public domain, its cytotoxic effects on various breast cancer cell lines have been quantified. This data provides an indirect measure of its potential anticancer efficacy.

| Cell Line | Cancer Type | Pinostrobin Concentration (µM) | Effect | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1316.84 (24h), 1035.88 (48h), 1157.43 (72h) | IC50 values for cell viability | [2] |

| T47D | Estrogen Receptor-Positive Breast Cancer | 2930 | IC50 value for anticancer activity | [4] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not specified | Decreased cell growth induced by DHEAS and E2 | [2][3] |

Table 1: Cytotoxic Activity of Pinostrobin on Breast Cancer Cell Lines. IC50 values represent the concentration of pinostrobin required to inhibit 50% of cell viability or growth.

Signaling Pathways Modulated by Pinostrobin

Pinostrobin has been shown to influence key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Pinostrobin has been found to inhibit the phosphorylation of PI3K and Akt in intestinal epithelial cells.[5] This inhibition can lead to downstream effects such as reduced cell proliferation and induction of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Effect of Pinostrobin on Human Breast Cancer Cells Through Regulation of Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of pinostrobin on estrogen metabolism and estrogen receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pinostrobin targets the PI3K/AKT/CCL2 axis in intestinal epithelial cells to inhibit intestinal macrophage infiltration and alleviate dextran sulfate sodium-induced colitis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Pinostrobin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of pinostrobin in animal models. Pinostrobin, a naturally occurring flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Pharmacokinetic Parameters of Pinostrobin

The pharmacokinetic profile of pinostrobin has been primarily investigated in rat models. The data reveals rapid absorption and extensive metabolism following oral administration. Intravenous studies have also been conducted, allowing for the determination of absolute bioavailability.

Table 1: Pharmacokinetic Parameters of Pinostrobin in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 48.51 | 53.03 ± 15.41 | 0.13 ± 0.00 | 721.66 ± 197.85 (AUC0-12h) | 4.05 ± 1.84 | [1] |

| 100 (racemic) | R-enantiomer: ~400 | ~2 | R-enantiomer: 431 ± 21.4 | R-enantiomer: 6.77 ± 2.03 | [2][3] |

| S-enantiomer: ~50 | ~2 | S-enantiomer: 33.8 ± 18.1 | S-enantiomer: 6.72 ± 2.19 | [2][3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Pinostrobin in Rats (Intravenous Administration)

| Dose (mg/kg) | AUC (µg·h/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |

| 20 (racemic) | R-enantiomer: 21.3 ± 0.9 | R-enantiomer: 6.77 ± 2.03 | R-enantiomer: 8.9 | R-enantiomer: 1.06 | [2] |

| S-enantiomer: 23.2 ± 1.2 | S-enantiomer: 6.72 ± 2.19 | S-enantiomer: 8.2 | S-enantiomer: 0.96 | [2] |